molecular formula C14H20N2 B1679367 N,N-Diethyltryptamine CAS No. 61-51-8

N,N-Diethyltryptamine

Cat. No.: B1679367
CAS No.: 61-51-8
M. Wt: 216.32 g/mol
InChI Key: LSSUMOWDTKZHHT-UHFFFAOYSA-N

Description

Diethyltryptamine, also known by its chemical name N,N-diethyltryptamine, is a synthetic compound belonging to the class of tryptamines. It is a psychedelic drug closely related to N,N-dimethyltryptamine and 4-HO-DET. Diethyltryptamine is known for its hallucinogenic properties and has been studied for its potential effects on perception and consciousness .

Preparation Methods

Diethyltryptamine can be synthesized through various chemical routes. One common method involves the alkylation of tryptamine with diethylamine. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an aprotic solvent like dimethylformamide. The reaction conditions include heating the mixture to a temperature range of 80-100°C for several hours .

Industrial production methods for diethyltryptamine are not well-documented due to its classification as a controlled substance in many countries

Chemical Reactions Analysis

Diethyltryptamine undergoes various chemical reactions, including:

    Oxidation: Diethyltryptamine can be oxidized to form corresponding indole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert diethyltryptamine to its corresponding amine derivatives. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: Diethyltryptamine can undergo substitution reactions where the ethyl groups are replaced by other alkyl or aryl groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-acetic acid derivatives, while reduction may produce secondary amines.

Scientific Research Applications

Diethyltryptamine has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of diethyltryptamine is thought to involve serotonin receptor agonism. It binds to serotonin receptors, particularly the 5-HT2A receptor, leading to altered perception and consciousness. This mechanism is similar to other classic psychedelics like N,N-dimethyltryptamine. The molecular targets and pathways involved include the activation of serotonin receptors and subsequent modulation of neurotransmitter release .

Properties

CAS No.

61-51-8

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

N,N-diethyl-2-(1H-indol-3-yl)ethanamine

InChI

InChI=1S/C14H20N2/c1-3-16(4-2)10-9-12-11-15-14-8-6-5-7-13(12)14/h5-8,11,15H,3-4,9-10H2,1-2H3

InChI Key

LSSUMOWDTKZHHT-UHFFFAOYSA-N

SMILES

CCN(CC)CCC1=CNC2=CC=CC=C21

Canonical SMILES

CCN(CC)CCC1=CNC2=CC=CC=C21

Appearance

Solid powder

melting_point

169–171 °C

61-51-8

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

20671-78-7 (oxalate[1:1])
63938-63-6 (mono-hydrochloride)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N,N-diethyltryptamine
N,N-diethyltryptamine monohydrochloride
N,N-diethyltryptamine oxalate (1:1)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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